methyl 11-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Overview
Description
Methyl 11-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C23H21BrN2O5 and its molecular weight is 485.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.06338 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methods and Novel Reactions
New Derivatives and Ring Systems : Research on derivatives of pyrrolobenzo[1,4]diazepines, which are structurally related to your compound of interest, has led to the creation of new ring systems. These systems exhibit considerable CH-acidity, which has been exploited in various reactions, including Knoevenagel reactions and Wittig reactions, hinting at the synthetic versatility of these compounds (Schmidt et al., 2008).
Transition-Metal-Free Tandem Oxidative Removal : A novel method involving the transition-metal-free tandem oxidative removal of a benzylic methylene group through C-C and C-N bond cleavage, followed by intramolecular aryl C-N bond formation under radical conditions, has been applied to dihydro-dibenzo[b,e][1,4]diazepines. This process highlights a unique approach to molecular transformation for compounds within this family (Laha et al., 2014).
Potential Applications
Corrosion Inhibition : Benzodiazepine derivatives have been synthesized and evaluated for their anti-corrosion properties on mild steel in acidic media. These studies suggest potential industrial applications of such compounds in protecting metals against corrosion, demonstrating how modifications of the benzodiazepine core can lead to materials with practical applications (Laabaissi et al., 2021).
Angiotensin-Converting Enzyme (ACE) Inhibitors : Novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues have been designed, synthesized, and evaluated as potent angiotensin-converting enzyme (ACE) inhibitors. This research indicates the therapeutic potential of such compounds in treating cardiovascular diseases, showcasing the medical relevance of the benzodiazepine framework (Addla et al., 2013).
Properties
IUPAC Name |
methyl 6-(6-bromo-1,3-benzodioxol-5-yl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O5/c1-11-7-16-20(22(27)19(11)23(28)29-2)21(26-15-6-4-3-5-14(15)25-16)12-8-17-18(9-13(12)24)31-10-30-17/h3-6,8-9,11,19,21,25-26H,7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAPMLVTMVPNMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC5=C(C=C4Br)OCO5)C(=O)C1C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.